1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one
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Description
1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C19H23N3O4S and its molecular weight is 389.47. The purity is usually 95%.
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Scientific Research Applications
Generation of Structurally Diverse Libraries
Researchers have utilized ketonic Mannich bases, similar in complexity to the queried compound, as starting materials in alkylation and ring closure reactions. These processes have been employed to generate structurally diverse compound libraries, indicating the potential for creating a wide range of derivatives for various scientific applications (Roman, 2013).
Synthesis and Characterization of Pyrrole Derivatives
A study focused on the synthesis of pyrrole chalcone derivatives through aldol condensation, similar to parts of the structure of the compound . These derivatives were characterized using spectroscopic analyses and quantum chemical calculations, indicating the compound's potential for further chemical analysis and application in various fields, including organic electronics and material sciences (Singh, Rawat, & Sahu, 2014).
Antimicrobial Activity
Compounds with structural elements related to the queried molecule, such as pyrrole derivatives, have been synthesized and evaluated for their antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Kumar, Kumar, & Nihana, 2017).
Synthetic Methodologies
Studies on the synthesis of azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating similar moieties highlight the versatility of such compounds in creating a variety of biologically active molecules. These methodologies could be adapted for the synthesis and exploration of the applications of the queried compound (Farag, Dawood, Abdel‐Aziz, Hamdy, & Fakhr, 2011).
Corrosion Inhibition
Benzothiazole derivatives have been studied for their corrosion inhibiting effects, which may suggest potential applications of structurally similar compounds in protecting metals from corrosion. This application is relevant in industrial settings where material longevity is critical (Hu, Meng, Ma, Zhu, Jun, Chao, & Cao, 2016).
Properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-2-(furan-2-yl)-4-hydroxy-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-11-18(27-12(2)20-11)16(23)14-15(13-7-5-10-26-13)22(19(25)17(14)24)9-6-8-21(3)4/h5,7,10,15,24H,6,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUHKONEMCTGBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC=CO3)CCCN(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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